![molecular formula C10H16O2 B13187632 Bicyclo[6.1.0]nonane-4-carboxylic acid](/img/structure/B13187632.png)
Bicyclo[6.1.0]nonane-4-carboxylic acid
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Overview
Description
Bicyclo[6.1.0]nonane-4-carboxylic acid is a strained bicyclic compound featuring a seven-membered ring fused to a cyclopropane moiety, with a carboxylic acid group at the C4 position. Its unique structure imparts high reactivity, making it valuable in bioorthogonal chemistry and molecular probe synthesis . Key synthetic routes include Rh-catalyzed cyclopropanation and epimerization strategies to achieve diastereomerically pure forms . The compound is characterized by a molecular weight of 168.24 g/mol (C₁₀H₁₆O₂), with a melting point of 70–72°C for the thermodynamically stable anti-isomer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[6.1.0]nonane-4-carboxylic acid typically involves the oxidation of bicyclo[6.1.0]non-4-yn-9-ylmethanol. This process can be carried out using Jones reagent, which is a mixture of chromium trioxide and sulfuric acid in acetone. The reaction is performed under controlled conditions, usually at low temperatures to prevent over-oxidation and to ensure the selective formation of the carboxylic acid group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the starting materials, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group undergoes facile amidation, enabling stable probe synthesis. For example, reaction with benzylamine under carbodiimide coupling conditions (EDC/HOBt) produces BCN-benzylamide with near-quantitative yield (Table 2) . Amide derivatives exhibit superior hydrolytic stability compared to carbamate analogues, critical for biological applications .
Table 2: Amidation of Bicyclo[6.1.0]nonane-4-carboxylic Acid
Substrate | Reagents/Conditions | Product | Yield | Stability (t₁/₂ in PBS) |
---|---|---|---|---|
This compound | EDC, HOBt, benzylamine, RT | BCN-benzylamide | >95% | >48 hours |
Bioorthogonal Cycloaddition Reactions
The strained alkyne in bicyclo[6.1.0]nonyne (BCN) derivatives participates in strain-promoted azide-alkyne cycloaddition (SPAAC) without catalysts. This compound reacts with azides at a rate constant of k=0.20textM−1s−1
in aqueous media, forming stable triazole adducts (Fig. 1) .
Fig. 1: SPAAC Reaction Mechanism
BCN COOH+R N3→Triazole product(k=0.20textM−1s−1)[7]
Stability Under Acidic Conditions
BCN-carboxylic acid exhibits moderate stability in acidic environments. In dichloroacetic acid (DCA)/dichloromethane (DCM), decomposition follows pseudo-first-order kinetics with a rate constant of k=0.068texts−1 (Table 3) . Degradation is minimized when exposure to acidic conditions is brief (<1 hour) .
Table 3: Acid Stability of BCN-Carboxylic Acid
| Condition | Solvent | Decomposition Rate (k) | Half-Life (t₁/₂) |
|-----------------------------|------------|----------------------------|-------------------|
| 5% DCA in DCM | DCM | 0.068texts−1 | ~10 seconds |
| 5% DCA in toluene | Toluene | 0.015texts−1 | ~46 seconds |
Derivatization for Molecular Probes
The carboxylic acid serves as a handle for functionalizing biomolecules. For instance, conjugation with oligonucleotides via phosphoramidite chemistry allows site-specific labeling. Post-synthetic treatment with diazabicycloundecene (DBU) ensures >90% conjugation efficiency . Probes retain SPAAC reactivity even after derivatization .
Scientific Research Applications
Bicyclo[6.1.0]nonane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a scaffold in the development of new materials.
Industry: Used in the production of stable molecular probes and other functional materials.
Mechanism of Action
The mechanism by which bicyclo[6.1.0]nonane-4-carboxylic acid exerts its effects is primarily through its ability to participate in bioorthogonal reactions. The strained ring system of the bicyclo[6.1.0]nonane framework makes it highly reactive towards azides in SPAAC reactions. This reactivity allows for the selective labeling of biomolecules without interfering with natural biological processes . The molecular targets and pathways involved are typically those that can interact with the reactive sites of the compound, facilitating the formation of stable triazole linkages.
Comparison with Similar Compounds
Comparison with Similar Compounds
Bicyclo[6.1.0]non-4-ene-9-carboxylic Acid (6)
- Structure : Anti-isomer with a carboxylic acid group at C9 and a double bond at C4–C3.
- Synthesis : Produced via Rh₂(OAc)₄-catalyzed cyclopropanation of ethyl diazoacetate, followed by KOtBu-mediated epimerization (89% yield) .
- Key Features : Thermodynamic stability due to the anti configuration; used as a precursor for bioorthogonal reagents like s-TCO .
4,5-Dibromobicyclo[6.1.0]nonane-9-carboxylic Acid (5,7)
- Structure : Brominated derivatives at C4 and C5 positions.
- Synthesis: Bromination of bicyclo[6.1.0]non-4-ene-9-carboxylic acid using bromine or dibromine reagents (74% yield) .
- Key Features : Enhanced stability and altered reactivity for click chemistry applications .
Bicyclo[6.1.0]non-4-yne-9-carboxylic Acid (3)
- Structure : Alkyne-functionalized variant at C3.
- Synthesis: Derived from (bicyclo[6.1.0]non-4-yn-9-yl)methyl carbonate intermediates .
- Key Features : Reactivity in copper-free azide-alkyne cycloadditions for bioconjugation .
Bicyclo[6.1.0]non-4-ene-9-carboxylic Acid Ethyl Ester (GF16041)
- Structure : Ethyl ester derivative with a molecular weight of 194.27 g/mol (C₁₂H₁₈O₂).
- Synthesis : Esterification of the carboxylic acid group .
- Key Features : Improved solubility in organic solvents compared to the acid form .
Stability and Reactivity
Comparison with Other Bicyclic Systems
Biological Activity
Bicyclo[6.1.0]nonane-4-carboxylic acid (BCN-COOH) is a significant compound in the realm of chemical biology, particularly noted for its applications in bioorthogonal chemistry and as a versatile scaffold for molecular probes. This article delves into its biological activity, synthesis, stability, and applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a bicyclic structure with a carboxylic acid functional group, which enhances its reactivity and solubility in biological media. This compound is categorized under strained alkynes, which are known for their unique reactivity profiles.
Synthesis of BCN-COOH
The synthesis of BCN-COOH has been optimized to improve yield and efficiency. A concise three-step synthesis has been reported, achieving an overall yield of 32% starting from 1,5-cyclooctadiene, marking it as one of the shortest routes known to date for this compound . The synthesis process typically involves:
- Cyclopropanation Reaction : Utilizing ethyl diazoacetate in the presence of a catalyst.
- Hydrolysis : Converting the ester to the carboxylic acid.
- Purification : Achieving high purity through chromatographic techniques.
Bioorthogonal Reactions
BCN-COOH is particularly valuable in bioorthogonal chemistry due to its ability to undergo strain-promoted alkyne–azide cycloaddition (SPAAC). This reaction allows for selective labeling of biomolecules without interfering with native biological processes. The presence of the carboxylic acid does not significantly alter the reactivity compared to its alcohol counterpart, making it an effective choice for creating stable conjugates .
Stability Studies
Stability is a crucial factor in biological applications. Research indicates that BCN-COOH exhibits superior stability compared to traditional carbamate derivatives when used in cell cultures. The amide derivatives formed from BCN-COOH demonstrate enhanced stability, making them suitable for prolonged biological studies .
Compound Type | Stability in Biological Media | Reactivity |
---|---|---|
BCN-COOH | High | Moderate |
Carbamate | Low | High |
Case Studies
- Molecular Probes Development : In a study focused on developing stable molecular probes, BCN-COOH was utilized to create amide-linked derivatives that showed significant improvements in stability under physiological conditions compared to conventional carbamate linkers .
- Therapeutic Applications : BCN-COOH has been explored for conjugation with therapeutic antibodies, such as trastuzumab, targeting HER2 receptors in breast cancer cells. The results indicated that the resulting conjugates retained their bioactivity while enhancing stability against hydrolysis .
- Oligonucleotide Synthesis : Novel BCN derivatives have been incorporated into oligonucleotide sequences during automated solid-phase synthesis, demonstrating compatibility with standard protocols and maintaining structural integrity under acidic conditions .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare Bicyclo[6.1.0]nonane-4-carboxylic acid, and how is structural confirmation achieved?
- Methodological Answer : The synthesis typically involves cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate using rhodium catalysts (e.g., Rh₂(OAc)₄ or Rh₂(TPA)₄) to form bicyclic esters, followed by hydrolysis. For example, ester 3 (syn/anti mixture) undergoes saponification with KOtBu in wet ether to yield the thermodynamically stable anti-carboxylic acid 6 . Structural confirmation relies on ¹H/¹³C NMR (e.g., characteristic shifts for bridgehead protons at δ 1.2–1.8 ppm and carboxylic protons at δ 12.1 ppm) and HRMS (exact mass matching C₁₀H₁₄O₂). Melting points (e.g., 70–72°C for 6 ) and IR (C=O stretch at ~1700 cm⁻¹) further validate purity .
Q. What critical reaction conditions govern the cyclopropanation step in bicyclo[6.1.0]nonane synthesis?
- Methodological Answer : Cyclopropanation requires precise control of:
- Catalyst : Rh₂(S−BHTL)₄ for syn-selectivity (yielding syn/anti mixtures) or Rh₂(TPA)₄ for anti-selectivity .
- Solvent : Neat conditions (no solvent) for large-scale reactions (up to 80 mmol) to minimize side products .
- Temperature : Room temperature for stereochemical control, with post-reaction heating (e.g., 40°C) to isolate intermediates .
Advanced Research Questions
Q. How can diastereomer formation be controlled during the synthesis of this compound?
- Methodological Answer : Diastereomer separation is avoided by exploiting thermodynamic epimerization . For example, syn/anti ester mixtures (3 ) treated with KOtBu in wet ether undergo base-mediated equilibration, favoring the anti-carboxylic acid 6 due to its lower energy . This method achieves >95% diastereomeric purity without chromatography. Key factors include:
- Base strength : KOtBu (strong base) promotes rapid epimerization.
- Solvent polarity : Wet ether stabilizes the carboxylate intermediate, driving equilibrium toward the anti isomer .
Q. What strategies enhance stereoselectivity in bicyclo[6.1.0]nonane derivative synthesis?
- Methodological Answer : Stereoselectivity is achieved via:
- Chiral catalysts : Rh₂(S−BHTL)₄ induces syn-selectivity (up to 70% syn) in cyclopropanation .
- Substrate preorganization : Rigid dienes (e.g., 1,5-cyclooctadiene) limit rotational freedom, improving stereochemical outcomes .
- Kinetic vs. thermodynamic control : Anti-selective catalysts favor kinetic products, while prolonged reaction times allow thermodynamic stabilization of syn isomers .
Q. How is this compound functionalized for bioorthogonal applications?
- Methodological Answer : The carboxylic acid group is modified via:
- Esterification : Conversion to activated esters (e.g., NHS esters) for conjugation with amines in hydrogels .
- Click chemistry : Derivatives like BCN (bicyclo[6.1.0]non-4-yne) react with tetrazines in strain-promoted azide-alkyne cycloadditions (SPAAC) for biomolecule labeling .
- Reduction : LiAlH₄ reduces the acid to primary alcohols (e.g., 4 ), enabling further alkylation or oxidation steps .
Q. What analytical challenges arise in characterizing bicyclo[6.1.0]nonane derivatives, and how are they resolved?
- Methodological Answer : Challenges include:
- Bridgehead proton splitting : Overlapping NMR signals are resolved using 2D NMR (COSY, HSQC) to assign coupling patterns .
- Diastereomer discrimination : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while NOESY confirms spatial arrangements .
- Thermal instability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C for 6 ) to optimize storage .
Q. Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the stereochemical outcomes of bicyclo[6.1.0]nonane syntheses?
- Methodological Answer : Discrepancies arise from:
- Catalyst variability : Rh₂(OAc)₄ produces syn/anti mixtures (47:53), whereas Rh₂(S−BHTL)₄ increases syn-selectivity (70:30) .
- Reaction scale : Small-scale reactions (<10 mmol) often report lower diastereomer ratios due to inefficient mixing, unlike large-scale (>80 mmol) optimized conditions .
- Epimerization oversight : Studies omitting KOtBu treatment fail to account for thermodynamic equilibration, misreporting kinetic products as final isomers .
Q. Applications in Advanced Research
Q. How is this compound utilized in drug delivery systems?
- Methodological Answer : The compound serves as a backbone for:
- PROTACs : Conjugation via NHS esters links target proteins to E3 ligases (e.g., BCN-DOTA-GA for radiopharmaceuticals) .
- Hydrogels : PEGylated derivatives crosslink via quinone chemistry (e.g., with 3,4-dihydroxyphenylacetic acid) to form injectable matrices .
- Antibody-Drug Conjugates (ADCs) : Maleimide-functionalized analogs (e.g., 2,5-dioxopyrrolidin-1-yl esters) enable site-specific payload attachment .
Q. Tables for Key Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₄O₂ | |
Melting Point | 70–72°C | |
¹H NMR (CDCl₃) | δ 1.2–1.8 (m, bridgehead H), 12.1 (s) | |
Diastereomer Ratio (syn/anti) | 47:53 → 100:0 after epimerization | |
Bioorthogonal Reactivity | t₁/₂ <1 min with tetrazines |
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
bicyclo[6.1.0]nonane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)7-2-1-3-8-6-9(8)5-4-7/h7-9H,1-6H2,(H,11,12) |
InChI Key |
UBZUPTPVECHPTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC2CC2C1)C(=O)O |
Origin of Product |
United States |
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